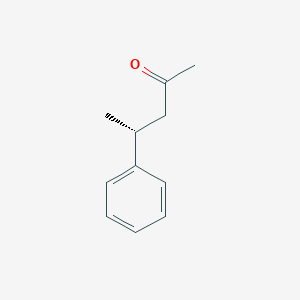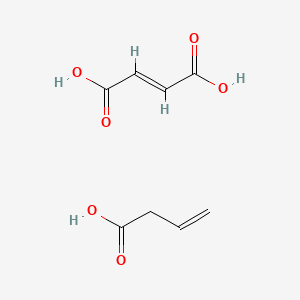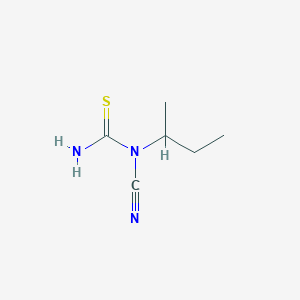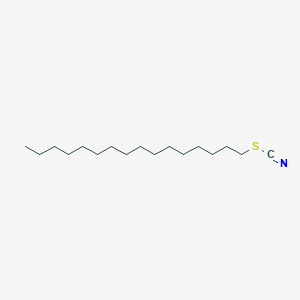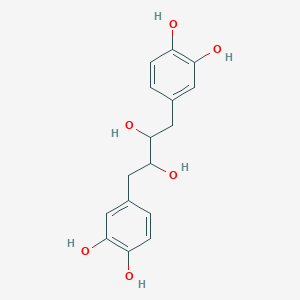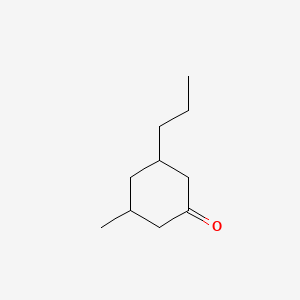
3-Methyl-5-propylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-propylcyclohexan-1-one is an organic compound with the molecular formula C10H18O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing only carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by a cyclohexane ring substituted with a methyl group at the 3-position and a propyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-propylcyclohexan-1-one can be achieved through various methods. One common approach involves the alkylation of cyclohexanone. The reaction typically proceeds as follows:
Alkylation of Cyclohexanone: Cyclohexanone is treated with a suitable alkylating agent, such as methyl iodide and propyl bromide, in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-Methyl-5-propylcyclohexene, which can be obtained from the corresponding cyclohexanone derivative through dehydrogenation.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Substituted cyclohexanones
Applications De Recherche Scientifique
3-Methyl-5-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances and flavoring agents due to its characteristic odor.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-propylcyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other enzymatic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simple cycloalkane with a single carbonyl group.
3-Methylcyclohexanone: Similar structure but lacks the propyl group.
5-Propylcyclohexanone: Similar structure but lacks the methyl group.
Uniqueness
3-Methyl-5-propylcyclohexan-1-one is unique due to the presence of both methyl and propyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its simpler analogs.
Propriétés
Numéro CAS |
67662-98-0 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
3-methyl-5-propylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-4-9-5-8(2)6-10(11)7-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
KGGLFLCEXPARDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(CC(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


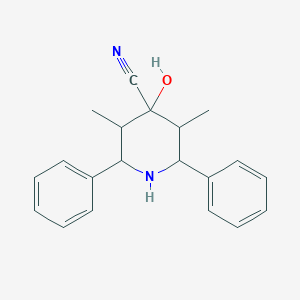
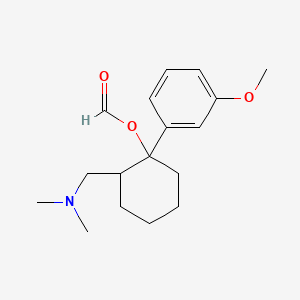
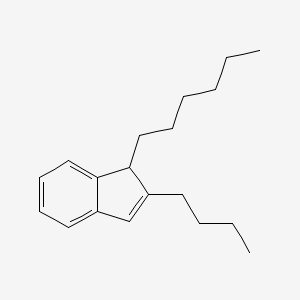
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
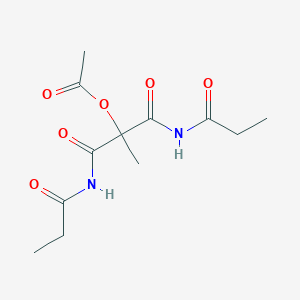
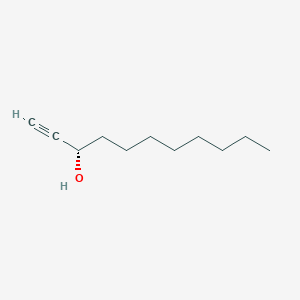
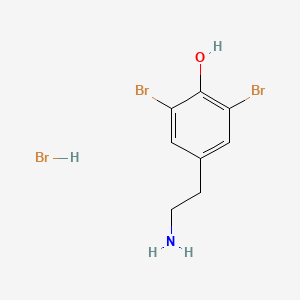
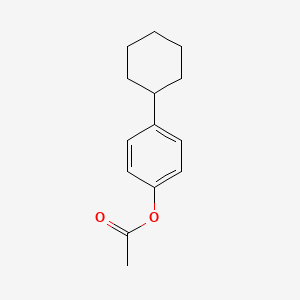
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
